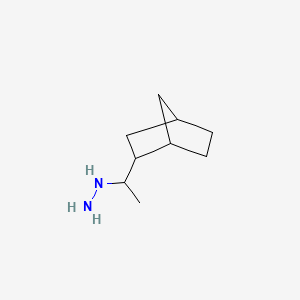
N,N-Diethyl-N'-oleoylethylene-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-oleoylethylene-diamine is an organic compound with the molecular formula C24H48N2O. It is a clear liquid that ranges in color from yellow to amber to dark purple. This compound is known for its use as a reagent in various chemical reactions and has applications in multiple scientific fields .
Preparation Methods
The synthesis of N,N-Diethyl-N’-oleoylethylene-diamine typically involves the reaction of oleic acid with N,N-diethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of solvents such as toluene and catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
N,N-Diethyl-N’-oleoylethylene-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N,N-Diethyl-N’-oleoylethylene-diamine can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N,N-Diethyl-N’-oleoylethylene-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is used in the study of biological systems and can act as a chelating agent for metal ions.
Industry: N,N-Diethyl-N’-oleoylethylene-diamine is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-oleoylethylene-diamine involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The specific pathways and targets depend on the context in which the compound is used .
Comparison with Similar Compounds
N,N-Diethyl-N’-oleoylethylene-diamine can be compared with other similar compounds such as:
N,N-Diethylethylenediamine: This compound is similar in structure but lacks the oleoyl group, which gives N,N-Diethyl-N’-oleoylethylene-diamine its unique properties.
N,N-Dimethylethylenediamine: Another related compound, which has methyl groups instead of ethyl groups, leading to different chemical and physical properties
These comparisons highlight the uniqueness of N,N-Diethyl-N’-oleoylethylene-diamine in terms of its structure and applications.
Properties
Molecular Formula |
C24H48N2O |
|---|---|
Molecular Weight |
380.7 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27) |
InChI Key |
WCSBDRIEINNXNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


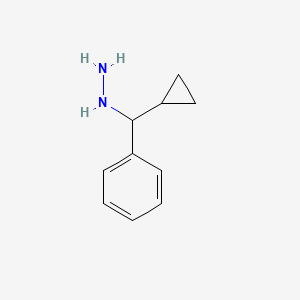
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B12437629.png)
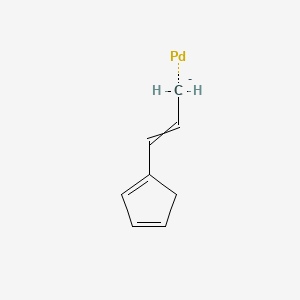

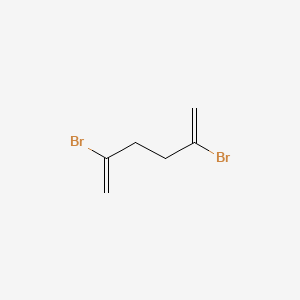


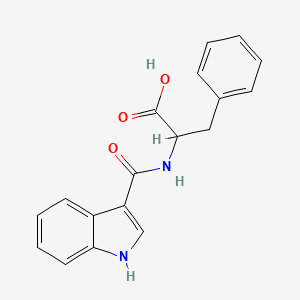
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)
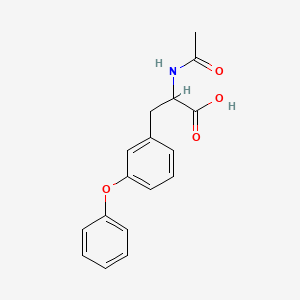

![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
